3-Chloro-4-methoxytoluene

CAS No.: 22002-44-4

Cat. No.: VC2402188

Molecular Formula: C8H9ClO

Molecular Weight: 156.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 22002-44-4 |

|---|---|

| Molecular Formula | C8H9ClO |

| Molecular Weight | 156.61 g/mol |

| IUPAC Name | 2-chloro-1-methoxy-4-methylbenzene |

| Standard InChI | InChI=1S/C8H9ClO/c1-6-3-4-8(10-2)7(9)5-6/h3-5H,1-2H3 |

| Standard InChI Key | VUZBRBKYGIQXMP-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)OC)Cl |

| Canonical SMILES | CC1=CC(=C(C=C1)OC)Cl |

Introduction

Chemical Structure and Properties

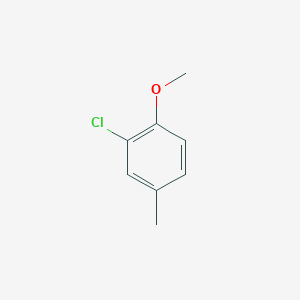

3-Chloro-4-methoxytoluene consists of a toluene backbone with strategically placed chlorine and methoxy substituents. The chlorine atom is positioned at the meta position (carbon-3) relative to the methyl group, while the methoxy group occupies the para position (carbon-4) .

Structural Information

The compound has a molecular formula of C₈H₉ClO and a molecular weight of 156.609 g/mol . Its structure can be represented by the following data:

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₉ClO |

| Molecular Weight | 156.609 g/mol |

| CAS Registry Number | 22002-44-4 |

| IUPAC Standard InChIKey | VUZBRBKYGIQXMP-UHFFFAOYSA-N |

| InChI | InChI=1/C8H9ClO/c1-6-3-4-8(10-2)7(9)5-6/h3-5H,1-2H3 |

| Synonyms | 2-Chloro-1-Methoxy-4-Methylbenzene |

Physical and Chemical Properties

3-Chloro-4-methoxytoluene typically appears as a colorless to pale yellow liquid or solid, depending on its purity and temperature conditions . The compound exhibits moderate solubility in organic solvents but limited solubility in water, reflecting its predominantly hydrophobic nature due to the aromatic ring structure .

| Property | Description |

|---|---|

| Physical State | Colorless to pale yellow liquid or solid |

| Solubility | Moderate in organic solvents, limited in water |

| Reactivity | Capable of nucleophilic substitutions and coupling reactions |

| Electronic Properties | Modified by methoxy group, affecting reactivity patterns |

The chlorine substituent enhances the compound's reactivity, making it suitable for various chemical reactions, including nucleophilic substitutions and coupling reactions. The methoxy group significantly influences the electronic properties of the molecule, which in turn affects its reactivity and interactions with other chemical species .

Synthesis and Production

The synthesis of 3-Chloro-4-methoxytoluene typically involves selective chlorination and methoxylation processes. While the search results don't provide a direct synthesis method for this specific compound, related chlorinated aromatic compounds are often produced through controlled halogenation reactions under specific temperature conditions .

Based on similar compounds' synthesis pathways, the production of 3-Chloro-4-methoxytoluene might involve:

-

Controlled chlorination of 4-methoxytoluene under appropriate catalytic conditions

-

Alternatively, selective methoxylation of 3-chlorotoluene

-

Purification through distillation or recrystallization processes

The optimal reaction temperature for chlorination processes of similar compounds is typically maintained between 70-80°C, as indicated by related synthesis methods . The production requires precise control of reaction parameters to ensure selective substitution and minimize the formation of undesired isomers or polyhalogenated products.

Applications and Uses

3-Chloro-4-methoxytoluene has diverse applications across several industrial and research sectors.

Organic Synthesis Applications

The compound serves as a valuable intermediate in organic synthesis, particularly in reactions requiring specific substitution patterns on aromatic rings . Its dual functionality with both electron-donating and electron-withdrawing groups makes it useful for:

-

Building blocks in complex molecular architectures

-

Precursors for crosslinking agents

-

Starting materials for specialized aromatic transformations

Pharmaceutical and Agricultural Applications

In the pharmaceutical industry, 3-Chloro-4-methoxytoluene functions as an intermediate in the synthesis of various bioactive compounds . Its specific classification as a "Protein Degrader Building Block" suggests its relevance in modern pharmaceutical research focused on protein degradation pathways and targeted protein degradation (TPD) therapeutics .

The compound also serves as a precursor in the development of agrochemicals, including specialized pesticides and plant growth regulators .

Fine Chemical Production

The unique substituent pattern of 3-Chloro-4-methoxytoluene makes it valuable in the production of fine chemicals for specialized applications in:

-

Dye intermediates

-

Fragrances and flavor compounds

-

High-performance materials

-

Specialty polymers

| Parameter | Specification |

|---|---|

| Purity | 95% - 98% |

| Standard Package Sizes | 1g, 5g, 10g, 25g |

Based on current market data, the pricing structure varies depending on quantity and purity:

| Quantity | Price Range (95% Purity) | Price Range (98% Purity) |

|---|---|---|

| 1g | 113.00 € | 71.00 € |

| 5g | 209.00 € | 157.00 € |

| 10g | Not specified | Not specified |

| 25g | 671.00 € | 518.00 € |

The compound is typically available with a lead time of 5-14 days, with estimated delivery dates ranging from late April to early May 2025 for orders placed in early April 2025 .

Research Significance

3-Chloro-4-methoxytoluene holds particular significance in modern chemical research, especially in fields requiring specialized building blocks with defined reactivity patterns.

Role in Protein Degradation Research

Its classification as a "Protein Degrader Building Block" highlights its importance in the emerging field of targeted protein degradation . This area of research focuses on developing molecules that can selectively tag proteins for degradation by the cell's natural protein disposal systems, representing a paradigm shift in drug discovery beyond traditional inhibition approaches.

Synthetic Versatility

The compound's unique substitution pattern provides valuable opportunities for:

-

Structure-activity relationship studies

-

Development of scaffold diversity in medicinal chemistry

-

Exploration of novel reaction pathways in organic synthesis

-

Creation of functionalized materials with specific properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume